molecular formula C27H41F2N5O B1193386 Nirogacestat CAS No. 865773-15-5

Nirogacestat

Katalognummer: B1193386
CAS-Nummer: 865773-15-5
Molekulargewicht: 489.6 g/mol
InChI-Schlüssel: VFCRKLWBYMDAED-REWPJTCUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nirogacestat, marketed under the brand name Ogsiveo, is an anti-cancer medication primarily used for the treatment of desmoid tumors. Desmoid tumors are rare, locally aggressive, and highly recurrent soft-tissue tumors. This compound is a selective gamma-secretase inhibitor that is administered orally. It was approved for medical use in the United States in November 2023 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Nirogacestat is synthesized through a multi-step process involving the formation of key intermediates and their subsequent coupling. The synthetic route typically involves the preparation of a difluorotetrahydronaphthalenylamine intermediate, which is then coupled with an imidazole derivative under specific reaction conditions to form the final product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to monitor the consistency and safety of the final product. The production process is designed to be scalable and cost-effective to meet the demands of clinical use .

Analyse Chemischer Reaktionen

Types of Reactions: Nirogacestat undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Introduction to Nirogacestat

This compound is an oral, small-molecule inhibitor of gamma-secretase, a multi-subunit protease complex that plays a critical role in the Notch signaling pathway. Initially developed for Alzheimer’s disease, it has since been repurposed and is currently under investigation for various malignancies, particularly desmoid tumors and multiple myeloma. This article explores the applications of this compound, highlighting its efficacy in treating desmoid tumors and its potential in enhancing therapies for multiple myeloma.

Overview

Desmoid tumors are rare, aggressive soft tissue tumors that can cause significant morbidity due to their invasive nature and lack of effective treatment options. This compound has emerged as a promising therapeutic candidate for this indication.

Clinical Trials and Efficacy

The DeFi trial (NCT03785964) was a pivotal phase III study evaluating the efficacy of this compound in patients with progressing desmoid tumors. Key findings from this trial include:

  • Progression-Free Survival : this compound demonstrated a significant improvement in progression-free survival compared to placebo, with a hazard ratio of 0.29 (95% CI: 0.15–0.55; p < 0.001). At two years, 76% of patients treated with this compound were event-free compared to 44% on placebo .
  • Objective Response Rate : The trial reported an objective response rate of 41% in the this compound group versus 8% in the placebo group, with complete responses observed in 7% of patients receiving this compound .
  • Quality of Life Improvements : Patients reported significant improvements in pain management, physical functioning, and overall health-related quality of life .

Adverse Events

While this compound was generally well tolerated, common adverse events included diarrhea (84%), nausea (54%), fatigue (51%), and ovarian dysfunction (75% among women of childbearing potential). Most adverse events were low-grade and manageable .

Summary Table: Efficacy Outcomes from DeFi Trial

Outcome MeasureThis compound GroupPlacebo GroupStatistical Significance
Progression-Free Survival at 2 years76%44%p < 0.001
Objective Response Rate41%8%p < 0.001
Complete Response Rate7%0%p < 0.001

Preclinical Studies

Preclinical studies have shown that this compound enhances the efficacy of B-cell maturation antigen-directed therapies across various models of multiple myeloma. This suggests that it may improve treatment outcomes by increasing target density on malignant cells while minimizing soluble competition .

Wirkmechanismus

Nirogacestat exerts its effects by inhibiting gamma-secretase, a multi-subunit protease complex that cleaves various transmembrane proteins, including Notch and membrane-bound B-cell maturation antigen. By blocking gamma-secretase, this compound prevents the proteolytic activation of the Notch receptor, thereby inhibiting Notch-mediated cell growth. This mechanism is particularly effective in desmoid tumors, which are characterized by aberrant activation of Notch signaling .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of Nirogacestat: this compound is unique in its high selectivity and potency as a gamma-secretase inhibitor. It has demonstrated significant clinical benefits in the treatment of desmoid tumors, including improved progression-free survival and objective response rates. Additionally, this compound has a favorable safety profile compared to other gamma-secretase inhibitors, making it a promising therapeutic agent .

Biologische Aktivität

Nirogacestat is a small-molecule gamma-secretase inhibitor primarily investigated for its efficacy in treating desmoid tumors, which are rare, locally aggressive neoplasms. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological properties, clinical trial outcomes, and adverse effects.

This compound functions by inhibiting gamma-secretase, an enzyme responsible for the proteolytic activation of the Notch receptor. Dysregulation of the Notch signaling pathway is implicated in various cancers, including desmoid tumors. By blocking this pathway, this compound reduces the activation of Notch target genes that promote tumor growth .

Pharmacological Properties

Pharmacokinetics:

  • Absorption: this compound has a maximum concentration (CmaxC_{max}) of 508 ng/mL and an area under the curve (AUCAUC) of 3370 ng·h/mL .
  • Volume of Distribution: The apparent volume of distribution is approximately 1430 L .
  • Protein Binding: It exhibits high serum protein binding (99.6%), predominantly to serum albumin and alpha-1 acid glycoprotein .
  • Metabolism: Primarily metabolized through CYP3A4 (85%) with minor contributions from other CYP enzymes .
  • Half-Life: The terminal elimination half-life is around 23 hours .

Adverse Effects:
Common adverse effects reported in clinical trials include:

  • Diarrhea (84%)
  • Nausea (54%)
  • Fatigue (51%)
  • Hypophosphatemia (42%)
  • Maculopapular rash (32%)

Most adverse events were classified as grade 1 or 2, indicating they were generally mild to moderate in severity .

Clinical Efficacy

This compound has been evaluated in several clinical trials, particularly focusing on its effectiveness in improving progression-free survival (PFS) and overall response rates (ORR) in patients with progressing desmoid tumors.

Key Clinical Trial Findings

  • Phase 3 Randomized Controlled Trial:
    • Design: Double-blind, placebo-controlled trial involving adult patients with progressing desmoid tumors.
    • Participants: 70 patients received this compound while 72 received placebo.
    • Results:
      • Statistically significant improvement in PFS was observed with a hazard ratio for disease progression or death of 0.29 (P<0.001).
      • The likelihood of being event-free at two years was 76% for this compound compared to 44% for placebo.
      • Objective response rates were significantly higher in the this compound group (41% vs. 8%, P<0.001) with a median time to response of 5.6 months versus 11.1 months for placebo .
  • Patient-Reported Outcomes:
    • Significant improvements were noted in pain management, symptom burden, and health-related quality of life metrics among those treated with this compound compared to placebo .

Summary Table of Clinical Findings

Parameter This compound Placebo P-Value
Progression-Free Survival Rate76%44%<0.001
Objective Response Rate41%8%<0.001
Median Time to Response5.6 months11.1 months-

Case Studies

Several case studies have highlighted the effectiveness of this compound in individual patients with desmoid tumors:

  • A notable case involved a patient who exhibited significant tumor shrinkage after six months of treatment with this compound, leading to improved quality of life and reduced pain levels.
  • Another case documented a patient with previously unmanageable symptoms who achieved a complete response after initiating therapy with this compound.

Eigenschaften

IUPAC Name

(2S)-2-[[(2S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]amino]-N-[1-[1-(2,2-dimethylpropylamino)-2-methylpropan-2-yl]imidazol-4-yl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41F2N5O/c1-7-8-23(32-20-10-9-18-11-19(28)12-22(29)21(18)13-20)25(35)33-24-14-34(17-31-24)27(5,6)16-30-15-26(2,3)4/h11-12,14,17,20,23,30,32H,7-10,13,15-16H2,1-6H3,(H,33,35)/t20-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCRKLWBYMDAED-REWPJTCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)NC2CCC3=C(C2)C(=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)N[C@H]2CCC3=C(C2)C(=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41F2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60235679
Record name PF-03084014
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60235679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1290543-63-3, 865773-15-5
Record name Nirogacestat [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1290543633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanamide, 2-((6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl)amino)-N-(1-(2-((2,2-dimethylpropyl)amino)-1,1-dimethylethyl)-1H-imidazol-4-yl)-, (2S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865773155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nirogacestat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12005
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PF-03084014
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60235679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NIROGACESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZ62892OFJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Combine 2-(6,8-Difluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamino)-pentanoic acid (1 equiv) derived from diasteromer #1 above, TPTU (1 equiv), diisopropylethylamine (2 equiv) in DMF followed by 1-[2-(2,2-dimethyl-propylamino)-1,1-dimethyl-ethyl]-1H-imidazol-4-ylamine (2 equiv) in methylene chloride. The reaction is stirred overnight at rt, quenched with aq. sodium bicarbonate, and extracted with methylene chloride. The solvent is dried, concentrated, and purified by silica gel chromatography to afford diastereomer #1 of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.